molecular formula C13H12ClNO2 B8397324 methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate

methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate

Katalognummer: B8397324
Molekulargewicht: 249.69 g/mol
InChI-Schlüssel: ZFUGYOGOFGYOCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the intermediate 4-chlorophenyl-3-buten-2-one, which undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 5-(4-fluorophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 5-(4-methylphenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents .

Eigenschaften

Molekularformel

C13H12ClNO2

Molekulargewicht

249.69 g/mol

IUPAC-Name

methyl 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-8-7-11(13(16)17-2)15-12(8)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3

InChI-Schlüssel

ZFUGYOGOFGYOCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1)C(=O)OC)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.